ethyl 5-amino-1-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-amino-1-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-3-27-19(26)15-11-21-24(17(15)20)16-9-12(2)23-18-14(10-22-25(16)18)13-7-5-4-6-8-13/h4-11H,3,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAQEFPTCOPSMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Ethyl 5-amino-1-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate is a purine analogue. As such, it has beneficial properties as an antimetabolite in purine biochemical reactions. This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity.
Mode of Action
As a purine analogue, it is likely to interfere with the synthesis of nucleic acids, disrupting the life cycle of trypanosomes.
Biochemical Pathways
This compound affects the purine metabolic pathway. By acting as an antimetabolite, it inhibits the synthesis of purine nucleotides, which are essential components of DNA and RNA. This disruption can lead to the death of trypanosomes.
Biological Activity
Ethyl 5-amino-1-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.
Synthesis and Chemical Structure
The synthesis of this compound typically involves the construction of the pyrazolo[1,5-a]pyrimidine scaffold through various chemical reactions. The compound's structure is characterized by multiple functional groups that contribute to its biological activity.
Key Structural Features
- Pyrazolo[1,5-a]pyrimidine Core : This core is known for its role in anticancer activity and selective kinase inhibition.
- Amino and Carboxylate Groups : These groups enhance solubility and bioactivity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[1,5-a]pyrimidine structure. For instance, compounds derived from this scaffold have shown promising results against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Ethyl 5-amino... | MDA-MB-231 (breast cancer) | < 10 | Inhibition of cell proliferation |
| Ethyl 5-amino... | A549 (lung cancer) | 26 | Induction of apoptosis |
| Ethyl 5-amino... | SF-268 (brain cancer) | 12.50 | Cell cycle arrest |
These findings suggest that ethyl 5-amino compounds may exert their effects through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Kinase Inhibition
The compound has been identified as a potent inhibitor of several kinases, particularly Pim-1 and Flt-3. The selectivity profile indicates that it exhibits minimal off-target effects, making it a candidate for further development as a therapeutic agent.
Kinase Inhibition Profile:
| Kinase Target | % Inhibition at 1 µM |
|---|---|
| Pim-1 | >98% |
| Flt-3 | >90% |
| TRKC | 96% |
The high selectivity for Pim-1 suggests that this compound could be particularly useful in treating cancers where Pim-1 is overexpressed.
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study conducted by researchers involved testing ethyl 5-amino derivatives against various cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis in MDA-MB-231 cells, showcasing their potential as effective anticancer agents .
Case Study 2: Kinase Selectivity
In another investigation focusing on kinase inhibition, ethyl 5-amino derivatives were screened against a panel of oncogenic kinases. The results demonstrated that these compounds not only inhibited Pim-1 but also showed promising activity against Flt-3 and other kinases with minimal toxicity to normal cells .
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-amino-1-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate has shown promising results in various therapeutic areas:
Anticancer Activity :
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine family exhibit anticancer properties by inhibiting key kinases involved in tumor growth. For instance, studies have demonstrated that related compounds can effectively inhibit cancer cell proliferation by targeting specific signaling pathways crucial for cancer cell survival .
Anti-inflammatory Effects :
The compound has been investigated for its potential anti-inflammatory effects. It is believed to inhibit pathways that lead to inflammation, thus offering therapeutic benefits for inflammatory diseases .
Enzyme Inhibition
This compound acts as an enzyme inhibitor, particularly against kinases. The inhibition mechanism involves binding to the active sites of these enzymes, blocking phosphorylation processes critical for cell signaling .
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Pyrazolo[1,5-a]pyrimidines are known to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .
Case Study 1: Anticancer Activity Evaluation
A study focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that certain derivatives exhibited significant cytotoxicity against colorectal cancer cell lines. The study reported that the most potent derivative induced apoptosis in cancer cells through kinase inhibition .
Case Study 2: Anti-inflammatory Mechanism
In a separate investigation, researchers explored the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines. The findings suggested that these compounds could effectively downregulate pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory conditions .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Pyrimidine Ring
The pyrazolo[1,5-a]pyrimidine core undergoes nucleophilic substitution reactions at position 7 due to electron-deficient characteristics. For example:
-
Reaction with Hydrazine Hydrate :
Treatment with hydrazine hydrate in ethanol at 50–55°C displaces the 7-chloro group (if present) to yield hydrazine derivatives. This reaction proceeds via an SNAr mechanism, confirmed by spectral data (IR, NMR) showing NH group incorporation .
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| 7-Chloro precursor | Ethanol, 50–55°C, 5 min | 7-Hydrazinyl derivative | 92% |
Condensation Reactions Involving the Amino Group
The 5-amino group on the pyrazole ring participates in condensation with electrophilic reagents:
-
Cyanoacetohydrazide Condensation :
Reacting with cyanoacetohydrazide under reflux produces 3,5-diaminopyrazole derivatives. IR spectra confirm NH and carbonyl group retention ( 3468, 1712 cm) . -
α,β-Unsaturated Carbonyl Systems :
Interaction with α,β-unsaturated ketones (e.g., 1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one) forms pyrazolo[1,5-a]pyrimidine azo derivatives .
Cyclization with Dicarbonyl Compounds
The amino group facilitates cyclization with dicarbonyl reagents to form fused heterocycles:
-
Acetylacetone Cyclization :
Reacting with acetylacetone in ethanol under reflux yields pyrazolo[1,5-a]pyrimidine derivatives. NMR spectra show characteristic methyl singlet signals ( 1.87 ppm) .
| Reagent | Conditions | Product Type | Key Spectral Data |
|---|---|---|---|
| Acetylacetone | Ethanol, reflux | Pyrazolo-pyrimidine | 1.87 (CH) |
Formation of Fused Heterocyclic Systems
The compound serves as a precursor for fused systems through cyclocondensation:
-
With Ethyl Cyanocinnamate :
Piperidine-catalyzed reactions produce 7-hydroxy-pyrazolo[1,5-a]pyrimidines. IR spectra confirm OH ( 3394 cm) and CN ( 2218 cm) groups .
Mechanistic Insights
Preparation Methods
Cyclocondensation of 5-Amino-3-Phenylpyrazole with Pentane-2,4-Dione
A mixture of 5-amino-3-phenylpyrazole (1.0 equiv) and pentane-2,4-dione (1.2 equiv) in acetic acid, catalyzed by concentrated H₂SO₄ (0.1 equiv), is heated at 80°C for 6–8 hours. The reaction proceeds via nucleophilic attack of the pyrazole’s amino group on the diketone’s carbonyl carbons, followed by cyclodehydration. The product, 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, is isolated by cooling the reaction mixture, followed by filtration and recrystallization from ethanol (yield: 82–89%).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Catalyst | H₂SO₄ (0.1 equiv) |
| Temperature | 80°C |
| Time | 6–8 hours |
| Yield | 82–89% |
Chlorination at the 7-Position
The 7-hydroxyl group of the pyrimidinone intermediate is replaced with chlorine to enhance reactivity for subsequent substitutions.
Treatment with Phosphorus Oxychloride (POCl₃)
The pyrimidinone (1.0 equiv) is suspended in phosphorus oxychloride (5.0 equiv) with tetramethylammonium chloride (TMACl, 0.2 equiv) as a catalyst. The mixture is refluxed at 110°C for 4–6 hours. Excess POCl₃ is removed under reduced pressure, and the residue is neutralized with ice-cold water. The chlorinated product, 7-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine , is extracted with dichloromethane and purified via silica gel chromatography (yield: 60–75%).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Reagent | POCl₃ (5.0 equiv) |
| Catalyst | TMACl (0.2 equiv) |
| Temperature | 110°C |
| Time | 4–6 hours |
| Yield | 60–75% |
Synthesis of the Pyrazole Moiety
The ethyl 5-amino-1H-pyrazole-4-carboxylate fragment is prepared separately through cyclization of a β-ketoester with hydrazine.
Cyclization of Ethyl 3-Oxo-3-(Ethoxycarbonyl)Propanoate
Ethyl 3-oxo-3-(ethoxycarbonyl)propanoate (1.0 equiv) is treated with hydrazine hydrate (1.5 equiv) in ethanol at 25°C for 12 hours. The reaction forms ethyl 5-amino-1H-pyrazole-4-carboxylate via intramolecular cyclization, which is isolated by solvent evaporation and recrystallized from hexane/ethyl acetate (yield: 70–85%).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Reagent | Hydrazine hydrate (1.5 equiv) |
| Temperature | 25°C |
| Time | 12 hours |
| Yield | 70–85% |
Coupling Reaction to Form the Final Compound
The 7-chloro intermediate undergoes nucleophilic substitution with the pyrazole moiety to yield the target compound.
Displacement of Chlorine with Pyrazole
A mixture of 7-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (1.0 equiv), ethyl 5-amino-1H-pyrazole-4-carboxylate (1.2 equiv), and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) is heated at 100°C for 12–18 hours. The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the pyrazole’s N1 nitrogen attacks the electrophilic 7-position of the pyrimidine. The product is purified via column chromatography using ethyl acetate/hexane (1:3) as the eluent (yield: 65–78%).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.0 equiv) |
| Temperature | 100°C |
| Time | 12–18 hours |
| Yield | 65–78% |
Optimization and Yield Data
Comparative studies reveal that the choice of base and solvent significantly impacts substitution efficiency. Polar aprotic solvents like DMF enhance nucleophilicity, while inorganic bases (e.g., K₂CO₃) facilitate deprotonation of the pyrazole’s N1 hydrogen. Alternative conditions using cesium carbonate (Cs₂CO₃) in tetrahydrofuran (THF) at 80°C marginally improve yields (72–80%) but require longer reaction times.
Comparative Yields Under Varied Conditions
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 100°C | 12–18 | 65–78 |
| Cs₂CO₃ | THF | 80°C | 24 | 72–80 |
Challenges and Side Reactions
- Competing Amination : The 5-amino group on the pyrazole may react with the 7-chloro pyrimidine, leading to regioisomeric byproducts. This is mitigated by using a slight excess of the pyrazole (1.2 equiv).
- Ester Hydrolysis : Prolonged heating in DMF can hydrolyze the ethyl ester to carboxylic acid. Reaction times are thus optimized to ≤18 hours.
Q & A
Q. How can machine learning accelerate reaction optimization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
